molecular formula C16H17NO2S B6139826 2-(ethylsulfanyl)-N-(2-methoxyphenyl)benzamide

2-(ethylsulfanyl)-N-(2-methoxyphenyl)benzamide

Cat. No.: B6139826
M. Wt: 287.4 g/mol
InChI Key: MYYCEQOLATVGGL-UHFFFAOYSA-N
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Description

2-(Ethylsulfanyl)-N-(2-methoxyphenyl)benzamide is an organic compound characterized by the presence of an ethylsulfanyl group attached to a benzamide structure, with a methoxyphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(ethylsulfanyl)-N-(2-methoxyphenyl)benzamide typically involves the reaction of 2-methoxyphenylamine with ethylsulfanylbenzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using recrystallization or chromatography techniques.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The ethylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Replacement of the methoxy group with other nucleophiles.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(ethylsulfanyl)-N-(2-methoxyphenyl)benzamide exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The ethylsulfanyl and methoxyphenyl groups play crucial roles in modulating the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 2-(Methylsulfanyl)-N-(2-methoxyphenyl)benzamide
  • 2-(Ethylsulfanyl)-N-(4-methoxyphenyl)benzamide
  • 2-(Ethylsulfanyl)-N-(2-hydroxyphenyl)benzamide

Comparison:

  • 2-(Methylsulfanyl)-N-(2-methoxyphenyl)benzamide: The presence of a methylsulfanyl group instead of an ethylsulfanyl group may result in different reactivity and biological activity.
  • 2-(Ethylsulfanyl)-N-(4-methoxyphenyl)benzamide: The position of the methoxy group can influence the compound’s chemical properties and interactions.
  • 2-(Ethylsulfanyl)-N-(2-hydroxyphenyl)benzamide: The hydroxyl group can introduce additional hydrogen bonding interactions, potentially altering the compound’s behavior.

2-(Ethylsulfanyl)-N-(2-methoxyphenyl)benzamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

2-ethylsulfanyl-N-(2-methoxyphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2S/c1-3-20-15-11-7-4-8-12(15)16(18)17-13-9-5-6-10-14(13)19-2/h4-11H,3H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYYCEQOLATVGGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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